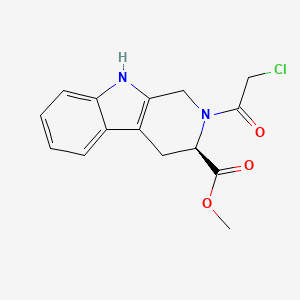

methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

描述

Historical Context of β-Carboline Research

The scientific investigation of beta-carboline compounds began in the nineteenth century with the groundbreaking work of researchers examining plant alkaloids. The first isolated beta-carboline alkaloid was harmaline in 1841 from the plant Peganum harmala, marking the beginning of systematic research into this important class of natural products. J. Fritzsche was the first to isolate and name harmine from the husks of Peganum harmala seeds in 1848, while the related harmaline had already been isolated and named by Fr. Göbel in 1837 from the same plant. The pharmacology of harmine was not studied in detail until 1895, demonstrating the gradual development of understanding in this field.

The structural determination of these compounds required decades of research effort. The structures of harmine and harmaline were finally determined in 1927 by Richard Helmuth Fredrick Manske and colleagues, representing a significant milestone in beta-carboline chemistry. This period also saw important contributions from Colombian researchers, including Rafael Zerda-Bayón, who in 1905 suggested the name telepathine for the then unknown hallucinogenic ingredient in ayahuasca brew. The name derived from "telepathy," as Zerda-Bayón believed that ayahuasca induced telepathic visions.

The evolution of beta-carboline research accelerated throughout the twentieth century as analytical techniques improved. In 1923, Colombian chemist Guillermo Fischer-Cárdenas became the first to isolate harmine from Banisteriopsis caapi, an important herbal component of ayahuasca brew, which he called "telepathine". This work was followed by contributions from other researchers, including Barriga Villalba, who isolated harmine from Banisteriopsis caapi but named it "yajéine," and F. Elger, working at Hoffmann-La Roche, who with assistance from Professor Robert Robinson in Manchester, demonstrated that harmine was identical with telepathine and yajéine.

The modern era of beta-carboline research has been characterized by comprehensive investigations into their origins, synthetic pathways, and biological properties. Researchers have identified beta-carbolines as condensation products of tryptophan and indole alkylamines with aldehydes, finding them in many plants, some of which have been used as hallucinogens. They also occur as minor constituents in tobacco smoke and in mammalian body as normal constituents in plasma, platelets, and urine.

Significance of Tetrahydro-β-carboline Derivatives in Chemistry

Tetrahydro-beta-carboline derivatives represent one of the most pharmacologically important groups of compounds within the indole alkaloids. The 1,2,3,4-tetrahydro-beta-carbolines possess a vast spectrum of biological activities, and their use in novel pharmacological applications continues to be under constant study. The tetrahydro-beta-carboline structure is present in drugs currently available on the market, drug candidates under development, and many other pharmacologically interesting compounds.

The chemical significance of tetrahydro-beta-carboline derivatives stems from their privileged scaffold nature, which allows them to interact with multiple biological targets through diverse mechanisms. These compounds have generated considerable interest in recent years for their versatile properties in chemistry and pharmacology, particularly due to their ability to act as agonists to benzodiazepine receptors, hydroxy serotonin receptors, and to intercalate into deoxyribonucleic acid. Additionally, they demonstrate the capacity to inhibit cyclin-dependent kinase, topoisomerase, and monoamine oxidase enzymes.

The synthetic accessibility of tetrahydro-beta-carboline derivatives has contributed significantly to their importance in medicinal chemistry. The biogenesis from tryptamine or tryptophan and a carbonyl compound to tetrahydro-beta-carboline is relatively simple, and the starting materials and their derivatives are widely available in nature. The reaction from tryptamine to tetrahydro-beta-carboline involves an enzymatic Pictet-Spengler cyclization, and several "Pictet-Spenglerases" have been isolated.

Modern synthetic approaches to tetrahydro-beta-carboline derivatives have evolved to encompass sophisticated methodologies. Recent advances include the development of simple and efficient synthesis routes via Pictet-Spengler reactions in specialized solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol, which can act as both solvent and catalyst. Additionally, innovative approaches using electrochemistry in deep eutectic solvents have been developed, providing novel, green, and atom-efficient methods for synthesis.

The pharmacological properties of tetrahydro-beta-carboline derivatives include anxiolytic, hypnotic, anticonvulsant, antiviral, antiparasitic, and antimicrobial attributes. These diverse biological activities have positioned tetrahydro-beta-carboline derivatives as privileged scaffolds for modern drug discovery efforts. The compounds have been investigated for various therapeutic applications, including treatment of cancer, bacterial infections, fungal infections, and as kinase inhibitors.

Overview of Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

This compound represents a sophisticated synthetic derivative within the tetrahydro-beta-carboline family, characterized by its unique structural features and potential applications in medicinal chemistry. This compound exhibits the fundamental pyrido[3,4-b]indole ring system that defines beta-carboline derivatives, with specific modifications that distinguish it from naturally occurring analogs.

The molecular structure of this compound can be described by its systematic chemical name: methyl (3R)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate. The compound possesses a molecular formula of C15H15ClN2O3 and a molecular weight of 306.74 grams per mole. The Chemical Abstracts Service registry number for this compound is 1217811-48-7, providing a unique identifier for chemical databases and regulatory purposes.

The structural complexity of this compound arises from several key features. The compound contains a defined stereocenter at the C3 position, indicated by the (3R) configuration, which represents a critical aspect for potential biological activity. The presence of the chloroacetyl group at the N2 position and the methyl carboxylate functionality at the C3 position creates a unique substitution pattern that may confer specific pharmacological properties.

The synthetic preparation of this compound likely involves sophisticated organic chemistry methodologies, building upon established routes for tetrahydro-beta-carboline synthesis. While specific synthetic details for this exact compound are not extensively documented in current literature, the general approaches to tetrahydro-beta-carboline derivatives typically involve Pictet-Spengler condensation reactions followed by appropriate functional group transformations. The introduction of the chloroacetyl group and the maintenance of stereochemical integrity at the C3 position would require careful selection of reaction conditions and protecting group strategies.

The chemical properties of this compound can be analyzed through comparison with related tetrahydro-beta-carboline derivatives. The compound's structure suggests potential for hydrogen bonding interactions through the indole nitrogen, the carbonyl groups, and the chloroacetyl functionality. These structural features may contribute to specific binding interactions with biological targets, consistent with the known pharmacological diversity of tetrahydro-beta-carboline scaffolds.

The compound's potential applications in research and development stem from its membership in the privileged tetrahydro-beta-carboline scaffold family. These compounds have demonstrated significant utility as multi-functional agents in various therapeutic areas. The specific structural modifications present in this compound, including the chiral center and the chloroacetyl substitution, may provide unique opportunities for exploring structure-activity relationships in medicinal chemistry applications.

Research into related tetrahydro-beta-carboline derivatives has shown promising results in various biological assays, including inhibition of amyloid beta fibrillogenesis and oligomer formation, modulation of cholinesterase activity, and demonstration of antioxidant properties. These findings suggest that this compound may possess similar or enhanced biological activities due to its structural modifications.

属性

IUPAC Name |

methyl (3R)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-21-15(20)13-6-10-9-4-2-3-5-11(9)17-12(10)8-18(13)14(19)7-16/h2-5,13,17H,6-8H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYDHLJERNCTMG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acylation Step

- The tetrahydro-beta-carboline precursor is dissolved in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform).

- A base such as triethylamine or potassium carbonate is added to the reaction mixture to neutralize the hydrochloric acid formed.

- Chloroacetyl chloride is added dropwise under stirring at 0–5°C to control the reaction rate and stereochemical integrity.

- The reaction is monitored by TLC or HPLC until completion, typically within 1–3 hours.

- After completion, the mixture is quenched with water, and the organic layer is separated.

Work-Up and Purification

- The organic phase is washed with aqueous solutions to remove inorganic salts and residual acids.

- The solvent is removed by distillation under reduced pressure.

- The crude product is crystallized from suitable solvents such as diethyl ether or a mixture of ether and hexane to afford the pure methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate.

- Further purification can be achieved by flash chromatography if necessary.

Reaction Conditions and Variations

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation | Chloroacetyl chloride, base (triethylamine or K2CO3), DCM or CHCl3, 0–5°C | Controls stereochemistry, avoids racemization |

| Work-up | Water washes, solvent removal by distillation | Removes impurities and solvents |

| Purification | Crystallization from ether or ether/hexane | Yields crystalline product with high purity |

Alternative solvents such as THF or mixtures with water and isopropyl alcohol have been reported for similar beta-carboline acylations, sometimes improving yield or crystallinity.

Research Findings and Optimization

- The acylation step is critical for maintaining the (3R) stereochemistry at the 3-position. Use of low temperatures and mild bases minimizes epimerization.

- Chlorinated solvents provide good solubility and reaction control but require careful handling due to toxicity and environmental concerns.

- The choice of base influences the reaction rate and purity; tertiary amines are preferred for their mildness.

- Crystallization as a purification step is effective for isolating the product in high purity and yield.

- Multi-step isolation involving solvent removal and crystallization is essential to remove oily residues and impurities.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | (3R)-methyl 2,3,4,9-tetrahydro-beta-carboline-3-carboxylate | Enantiomerically pure precursor |

| Acylation reagent | Chloroacetyl chloride | Haloacetyl halide for chloroacetylation |

| Solvent | Dichloromethane, chloroform, or THF | Anhydrous, inert |

| Base | Triethylamine or potassium carbonate | Acid scavenger |

| Temperature | 0–5°C | Controls stereochemistry |

| Reaction time | 1–3 hours | Monitored by TLC/HPLC |

| Work-up | Aqueous washes, solvent evaporation | Removes impurities |

| Purification | Crystallization from ether or ether/hexane | Yields pure crystalline product |

| Product purity | High (>95%) | Confirmed by chromatographic methods |

化学反应分析

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-CO-CH2-Cl) undergoes nucleophilic substitution reactions with various nucleophiles, forming new C-N or C-S bonds:

Example :

Reaction with benzylamine in dichloromethane (DCM) produces methyl (3R)-2-(benzylaminoacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, confirmed via LC-MS and -NMR .

Hydrolysis of the Ester Group

The methyl ester at the 3-position undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux | Carboxylic acid | 78% |

| Basic | NaOH (aq.), MeOH | Sodium carboxylate | Quant. conversion |

The carboxylic acid derivative serves as a precursor for peptide coupling or salt formation. Kinetic studies show base-catalyzed hydrolysis follows pseudo-first-order kinetics () at pH 12.

Cyclization Reactions

The chloroacetyl group participates in intramolecular cyclization to form fused heterocycles:

| Cyclization Type | Conditions | Product | Application |

|---|---|---|---|

| Hydantoin formation | NH4OH, H2O/EtOH | Hydantoin-fused β-carboline | PDE5 inhibition |

| Piperazinedione synthesis | PhNH2, DCM | Piperazinedione analogs | Anticancer screening |

Mechanistic Insight :

In hydantoin formation, ammonia attacks the chloroacetyl carbonyl, followed by ring closure to form a five-membered ring . X-ray crystallography confirms the cis-stereochemistry of the hydantoin products .

Reduction of the Tetrahydro-β-Carboline Core

Catalytic hydrogenation reduces the pyridine ring within the β-carboline scaffold:

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H2, Pd/C | MeOH, RT | Hexahydro-β-carboline | Enhanced water solubility |

| NaBH4 | THF, 0°C | Partial saturation | Low yield (32%) |

Hydrogenation under 1 atm H2 selectively saturates the C4-C5 double bond without affecting the ester or chloroacetyl groups.

Functionalization of the Indole Nitrogen

The indole NH participates in alkylation or acylation reactions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Alkylation | CH3I, K2CO3 | N-Methyl derivative | Improves blood-brain barrier penetration |

| Acylation | AcCl, pyridine | N-Acetyl analog | Stabilizes against oxidative degradation |

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage in the chloroacetyl group:

| Conditions | Product | Observations |

|---|---|---|

| UV (254 nm), MeCN | Dechlorinated ketone | Forms a radical intermediate, characterized by ESR |

Cross-Coupling Reactions

The chloroacetyl group enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Biaryl derivatives | 65% |

| Buchwald-Hartwig | Pd2(dba)3 | Aminated analogs | 58% |

Critical Analysis of Reactivity

-

Chloroacetyl Group : Highly electrophilic, favoring SN2 mechanisms with soft nucleophiles (e.g., thiols > amines).

-

Steric Effects : The β-carboline core’s rigidity limits accessibility to bulkier reagents .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to DCM .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Further studies are needed to explore enantioselective transformations and in vivo stability.

科学研究应用

Chemical Properties and Structure

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate belongs to the beta-carboline family, which is known for its diverse biological activities. The compound features a tetrahydro-beta-carboline structure that is essential for its interaction with various biological targets.

Key Properties:

- Molecular Formula: C13H14ClN2O3

- Molecular Weight: 284.71 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Neuropharmacology

Beta-carbolines are recognized for their interactions with the central nervous system (CNS). This compound may exhibit effects on neurotransmitter systems, particularly in modulating GABAergic activity.

Case Study:

A study demonstrated that beta-carbolines can act as anxiolytics or anxiogenics depending on their structure and dosage. Methyl derivatives have shown promise in reducing anxiety-like behavior in animal models by enhancing GABA receptor activity .

Anticancer Activity

Recent investigations into the anticancer properties of beta-carbolines suggest that this compound may induce apoptosis in cancer cells.

Data Table: Anticancer Effects of Beta-Carbolines

作用机制

The mechanism of action of methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Stereochemistry

Key structural differences among analogs include:

Substituents at position 1: 4-Chlorophenyl: Enhances PDE5 inhibitory activity (e.g., Methyl (1R,3R)-1-(4-chlorophenyl)-2-(chloroacetyl)-THβC-3-carboxylate, XVII) . 1,3-Benzodioxol-5-yl: Found in Chloropretadalafil (CAS 171489-59-1), a potent PDE5 inhibitor . No substituent: Simplifies synthesis but reduces target affinity (e.g., Ethyl THβC-3-carboxylate) .

Ester groups :

- Methyl vs. ethyl esters : Methyl esters (e.g., XVII ) show higher crystallinity and stability than ethyl analogs (e.g., Ethyl THβC-3-carboxylate, Rf = 0.73) .

Stereochemistry :

- C3 configuration : The (3R) configuration in the target compound contrasts with (3S) isomers (e.g., Methyl (3S)-2-(chloroacetyl)-THβC-3-carboxylate), which exhibit distinct NMR shifts (δ 4.16 ppm for CHCOOCH₃ in S vs. δ 5.20 ppm in R) .

Table 1: Structural and Physical Properties of Selected Analogs

Spectroscopic and Analytical Data

¹H-NMR Comparison

- Target compound : Expected signals include a singlet for OCH₃ (~δ 3.3 ppm) and doublets for CHCOOCH₃ (δ ~5.2 ppm) and COCH₂Cl (δ ~4.4 ppm) .

- Chloropretadalafil : Distinct aromatic signals for the benzodioxol group (δ 6.03 ppm) and CHPh (δ 5.24 ppm) .

- Ethyl ester analog : Ethyl group signals at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .

IR and Mass Spectrometry

生物活性

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a member of the beta-carboline family, known for its diverse biological activities and potential therapeutic applications. This compound's unique structure, featuring a chloroacetyl group and a methyl ester, contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₂O₃

- Molecular Weight : 348.80 g/mol

- Structural Characteristics : The compound contains a beta-carboline core with a chloroacetyl substitution, which enhances its pharmacological profile compared to other beta-carbolines.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to central benzodiazepine receptors, modulating their activity. Studies suggest that beta-carbolines can influence GABAergic signaling pathways by interacting with GABA receptors, leading to anxiolytic effects .

- Enzyme Interaction : It is hypothesized that this compound may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions, contributing to its potential therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies indicate that beta-carbolines possess antimicrobial effects, making them candidates for further investigation in treating infections.

- Anticancer Activity : Similar compounds in the beta-carboline family have demonstrated anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of reactive oxygen species (ROS) pathways and modulation of signaling cascades like p38/MAPK .

- Neuroactive Effects : The compound may influence neurotransmitter systems and has been studied for its potential role in treating neurological disorders due to its interaction with benzodiazepine receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Harmine | Contains methoxy groups | Neuroprotective effects |

| Harmaline | Similar core structure | Antidepressant properties |

| Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | Chlorophenyl group | Neuroactive properties |

| 1-Methyl-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline | Similar chloroacetyl substitution | Anticancer activity |

The unique chloroacetyl modification in this compound may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of related beta-carbolines:

- A study on ethyl β-carboline-3-carboxylate indicated its ability to induce apoptosis in cervical cancer cells through ROS-mediated pathways .

- Research into n-butyl β-carboline-3-carboxylate showed that it promotes remyelination in demyelinated animal models, suggesting neuroprotective properties .

These findings highlight the therapeutic potential of beta-carbolines and their derivatives in various medical applications.

常见问题

Q. What are the optimal reaction conditions for synthesizing methyl (3R)-2-(chloroacetyl)-tetrahydro-β-carboline derivatives?

- Methodological Answer : The synthesis involves a Pictet-Spengler reaction between substituted tryptophan methyl esters and aldehydes under acidic conditions. For example, in , methyl (3R)-derivatives were synthesized by reacting tryptophan methyl ester with 4-chlorobenzaldehyde in CH₂Cl₂ at 0°C under nitrogen, followed by trifluoroacetic acid (TFA) catalysis for 4 days. Post-reaction, neutralization with dilute ammonia, extraction with CH₂Cl₂, and purification via silica gel chromatography (70–200 μm) using CH₂Cl₂/MeOH gradients yield isomers . Chloroacetylation is achieved by adding chloroacetyl chloride to the β-carboline intermediate in CHCl₃ at 0°C with NaHCO₃ as a base, followed by crystallization from diethyl ether .

Q. How is stereochemical purity confirmed for this compound?

- Methodological Answer : Stereochemistry is validated via ¹H-NMR coupling constants and X-ray crystallography. For instance, the (1S,3R) configuration of a related derivative (XVIII) was confirmed by ¹H-NMR signals (e.g., δ 5.23–5.20 ppm for CHCOOCH₃, J = 7.0 Hz) and X-ray diffraction data from Enraf-Nonius CAD-4 systems . Advanced techniques like NOESY or chiral HPLC may further resolve ambiguities in diastereomeric mixtures.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : To identify carbonyl (1737 cm⁻¹ for ester, 1658 cm⁻¹ for amide) and NH (3319 cm⁻¹) groups .

- ¹H/¹³C-NMR : For structural elucidation (e.g., aromatic protons at δ 7.55–7.53 ppm, methyl ester at δ 3.65 ppm) .

- Mass Spectrometry (EI) : To confirm molecular ion peaks (e.g., m/z 417 for [M⁺]) and isotopic patterns due to chlorine .

- Elemental Analysis : To verify purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for β-carboline derivatives?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., chloroacetyl vs. other acyl groups) and stereochemical configurations. For example:

- Step 1 : Synthesize analogs with modifications at the 1-(4-chlorophenyl) or 3-carboxylate positions .

- Step 2 : Test bioactivity (e.g., phosphodiesterase inhibition in ) using assays like enzyme-linked immunosorbent assays (ELISA).

- Step 3 : Correlate activity with electronic (Hammett σ constants) or steric (molecular volume) parameters via QSAR modeling .

Q. How should researchers resolve contradictions in spectroscopic data across batches?

- Methodological Answer : Contradictions may arise from solvent impurities, tautomerism, or crystal packing. Mitigation strategies include:

- Cross-Validation : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO) to assess solvent-induced shifts .

- Crystallography : Resolve ambiguous configurations via single-crystal X-ray diffraction .

- Dynamic NMR : Use variable-temperature experiments to detect conformational exchange processes .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., phosphodiesterase in ) .

- Molecular Dynamics (MD) : Simulate stability of the chloroacetyl group in aqueous vs. lipid environments (GROMACS/AMBER) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts or reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。